1-Methyl-3-(o-tolyl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
1-Methyl-3-(o-tolyl)-1H-pyrazole-4-carbaldehyde is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This specific compound is characterized by a methyl group at the first position, an ortho-tolyl group at the third position, and an aldehyde group at the fourth position
Preparation Methods
The synthesis of 1-Methyl-3-(o-tolyl)-1H-pyrazole-4-carbaldehyde typically involves the following steps:
Hydrazine Condensation: The initial step involves the condensation of hydrazine with a suitable diketone or β-keto ester to form the pyrazole ring.
Functionalization: The pyrazole ring is then functionalized by introducing the methyl and ortho-tolyl groups through various substitution reactions.
Formylation: The final step involves the formylation of the pyrazole ring to introduce the aldehyde group at the fourth position. This can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of a formylating agent such as DMF and POCl3.
Chemical Reactions Analysis
1-Methyl-3-(o-tolyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl and ortho-tolyl groups can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Condensation: The aldehyde group can participate in condensation reactions, such as the formation of Schiff bases with amines.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents depending on the specific reaction.
Scientific Research Applications
1-Methyl-3-(o-tolyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including potential antileishmanial and antimalarial agents.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibitors and other biologically active molecules.
Chemical Synthesis: The compound is a versatile intermediate in organic synthesis, allowing for the construction of more complex molecules.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(o-tolyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The molecular targets and pathways involved vary depending on the specific biological system being studied.
Comparison with Similar Compounds
1-Methyl-3-(o-tolyl)-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:
1-Methyl-3-(o-tolyl)urea: This compound has a similar structure but contains a urea group instead of an aldehyde group.
1-Ethyl-3-methyl-1-(o-tolyl)urea: This compound has an ethyl group at the first position instead of a methyl group.
1,3-Disubstituted 1H-pyrazol-5-amines: These compounds have various substituents at the first and third positions and an amino group at the fifth position.
Properties
Molecular Formula |
C12H12N2O |
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Molecular Weight |
200.24 g/mol |
IUPAC Name |
1-methyl-3-(2-methylphenyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C12H12N2O/c1-9-5-3-4-6-11(9)12-10(8-15)7-14(2)13-12/h3-8H,1-2H3 |
InChI Key |
QKCBGXRGWMGTGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NN(C=C2C=O)C |
Origin of Product |
United States |
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